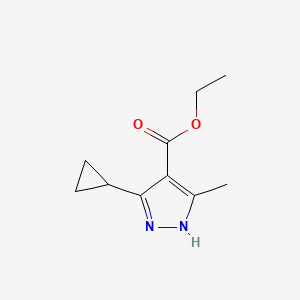
14-Chlorotetradecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Chlorotetradecanoic acid is a chlorinated fatty acid with the molecular formula C15H29ClO2 It is a derivative of tetradecanoic acid, where a chlorine atom is substituted at the 14th carbon position
准备方法
Synthetic Routes and Reaction Conditions
14-Chlorotetradecanoic acid can be synthesized through the chlorination of tetradecanoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 14th carbon position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where tetradecanoic acid is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
14-Chlorotetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chlorine atom can be reduced to form tetradecanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Tetradecanoic acid.
Substitution: Various substituted tetradecanoic acid derivatives.
科学研究应用
14-Chlorotetradecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 14-Chlorotetradecanoic acid involves its interaction with cellular membranes and enzymes. The chlorine atom can influence the compound’s reactivity and interaction with biological targets. It may affect lipid metabolism and signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tetradecanoic acid: The non-chlorinated parent compound.
12-Methyltetradecanoic acid: A methyl-substituted derivative.
14-Bromotetradecanoic acid: A brominated analog.
Uniqueness
14-Chlorotetradecanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This substitution can alter the compound’s reactivity, making it useful for specific applications that other similar compounds may not be suitable for.
属性
分子式 |
C14H27ClO2 |
|---|---|
分子量 |
262.81 g/mol |
IUPAC 名称 |
14-chlorotetradecanoic acid |
InChI |
InChI=1S/C14H27ClO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17) |
InChI 键 |
HWFYSYQYVSMXMQ-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCC(=O)O)CCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


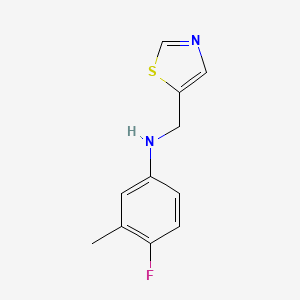
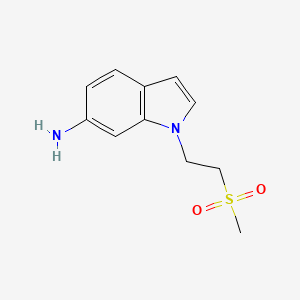
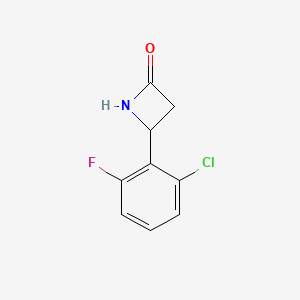
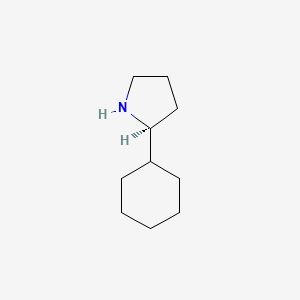
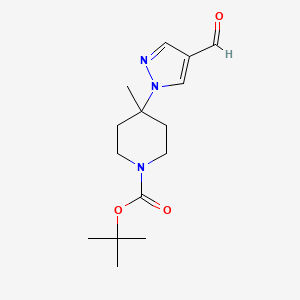

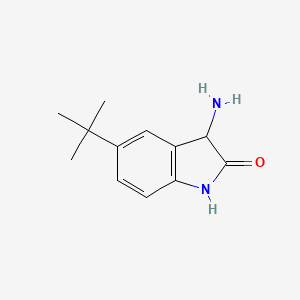
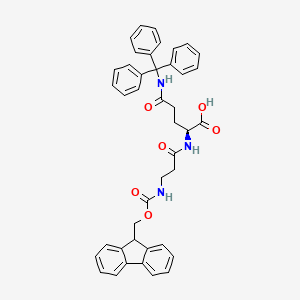
![7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326450.png)
![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13326463.png)
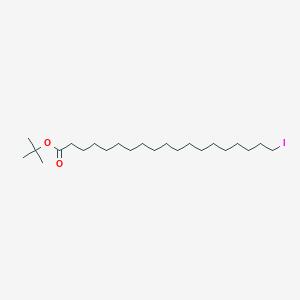
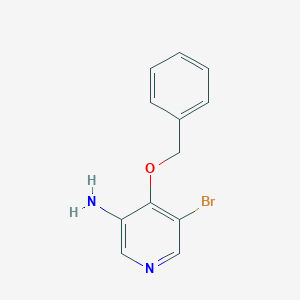
![8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13326482.png)
